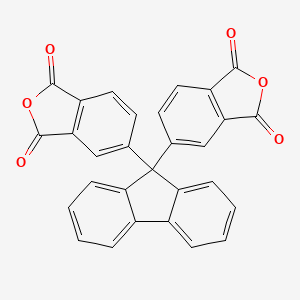

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Overview

Description

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. It is often used as a thickener, emulsifier, and stabilizer .

Synthesis Analysis

The compound was synthesized using a three-step synthetic procedure starting from the nitro-displacement reaction of 4-nitrophthalonitrile with 9,9-bis (4-hydroxyphenyl)fluorene, in dry N,N-dimethylformamide (DMF), in the presence of potassium carbonate, at room temperature, followed by alkaline hydrolysis of the tetranitrile intermediate and dehydration with acetic anhydride of the resulting tetracarboxylic acid .Molecular Structure Analysis

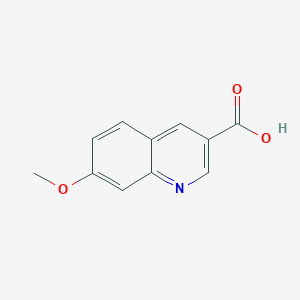

The molecular formula of the compound is C29H14O6 . Its molecular weight is 458.4 , and its exact mass is 458.07903816 .Chemical Reactions Analysis

The synthesis of this compound involves a nitro-displacement reaction, alkaline hydrolysis, and dehydration . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

The compound appears as a white powder . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Charge Separation and Metal Coordination

Research on N-heterocyclic carbenes (NHCs) and their interaction with metal centers highlights the significance of charge-separated species in creating heterobimetallic complexes. These studies demonstrate the potential of related compounds in facilitating charge separation and stabilizing unusual coordination environments around metal centers, which can be crucial in catalysis and material science applications (Hill et al., 2011).

Photophysical Properties

Compounds featuring fluorene units or related bicyclic structures have been explored for their photochromic and fluorescence switching properties. These findings suggest applications in developing photoresponsive materials, which could be useful in creating advanced optical storage devices, sensors, and materials for photonics technology (Taguchi et al., 2011).

Electronic and Optical Materials

Fluorene-based conjugated poly(arylene ethynylene)s have been synthesized and characterized for their electro-optical properties, highlighting their potential in creating high-performance semiconducting polymers. Such materials are promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells (Palai et al., 2014).

Catalysis

Research on N-heterocyclic carbene-induced ring-opening polymerization demonstrates the catalytic capabilities of such compounds in synthesizing well-defined polymeric materials. This suggests potential applications in polymer synthesis and engineering, where controlled polymerization techniques are crucial (Raynaud et al., 2010).

Sensing and Detection

Studies on fluorene derivatives with two-photon absorption (2PA) properties and sensitivity to metal ions, such as Zn2+, indicate their potential as advanced sensing probes. These materials can be applied in two-photon fluorescence microscopy and sensing, offering a powerful tool for biological imaging and detection of metal ions in complex environments (Belfield et al., 2010).

properties

IUPAC Name |

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACFWAQBPYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567401 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- | |

CAS RN |

135876-30-1 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)

![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)